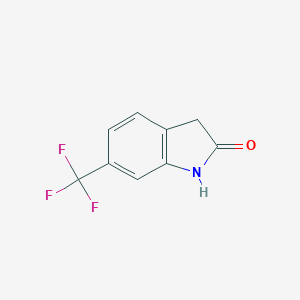

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

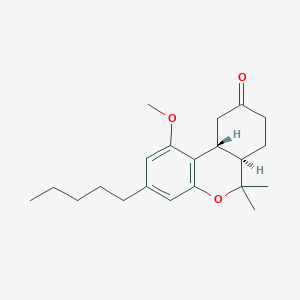

The compound "1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride" is a derivative of piperidine and benzodiazolone, which are both important scaffolds in medicinal chemistry. Piperidine derivatives are known for their wide range of biological activities, including antihypertensive, anti-acetylcholinesterase, neuroleptic, and antimicrobial activities . Benzodiazolone derivatives are similarly valued for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including the formation of diastereomeric carbamates, oxidation, and reduction sequences . The introduction of substituents on the piperidine nitrogen or the benzodiazolone moiety can significantly affect the biological activity of these compounds . For instance, the introduction of a bulky moiety in the para position of the benzamide or the sulfonation of the piperidine nitrogen can lead to substantial increases in activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can greatly influence their biological activity. The stereochemistry of these compounds is particularly important, as demonstrated by the difference in pharmacological activities between optical isomers . The crystal structure of related compounds shows that the rings in the molecules can be planar or adopt specific conformations such as a chair conformation for the piperidin ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions that can enhance their biological activity. For example, substituting the benzamide with different groups can lead to a dramatic increase in anti-acetylcholinesterase activity . Similarly, variations in the substituent on the benzisoxazole ring and the piperidinyl substituent can lead to maximum neuroleptic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The crystal structure analysis provides insights into the molecular conformation and potential intermolecular interactions, which can affect the compound's solubility and stability .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties of Piperidine and Benzodiazole Derivatives

Synthetic Pathways and Properties : Compounds containing piperidine and benzodiazole structures have been extensively studied for their versatile chemical and biological properties. Research has focused on synthesizing various derivatives to explore their potential applications, including spectroscopic properties, magnetic characteristics, and biological activities. These studies aim to identify novel analogs with significant therapeutic potential or unique physical-chemical properties (Boča, Jameson, & Linert, 2011).

Pharmacological Applications : The benzodiazole and piperidine derivatives have shown promising applications in pharmacology, particularly in the development of new therapeutic agents. Some compounds exhibit activity as receptor ligands, enzyme inhibitors, or potential treatments for various diseases. Their applications range from anticancer, antimicrobial, to neuroprotective effects, demonstrating the broad therapeutic potential of these chemical classes (Mendieta, Tarragó, & Giralt, 2011; Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Specific Studies on Related Compounds

Dipeptidyl Peptidase IV Inhibitors : Research on dipeptidyl peptidase IV inhibitors, which often include piperidine derivatives, has been highlighted for their significance in treating type 2 diabetes mellitus. These studies involve the identification and characterization of novel inhibitors that can modulate the activity of this enzyme, offering insights into the development of new therapeutic options for diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Neurological Disorder Treatments : Piperidine derivatives have been investigated for their potential in treating various neurological disorders, including schizophrenia and depression. These studies explore the mechanisms by which these compounds interact with neurotransmitter systems, offering a basis for the development of novel psychiatric medications (Caccia, 2007).

Safety And Hazards

While the specific safety and hazards for “1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” were not found in the search results, it is generally advised to avoid breathing mist, gas or vapours of piperidine derivatives, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review article sheds a light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQACCWSEYIFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |

CAS RN |

6961-12-2 |

Source

|

| Record name | NSC63607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)